4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline
Description
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline is a substituted aniline derivative featuring a methyl group at the 4-position and a pyrrolidin-1-ylsulfonyl moiety at the 3-position of the benzene ring. This compound belongs to the sulfonamide class, known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. Its structural uniqueness lies in the five-membered pyrrolidine ring attached via a sulfonyl group, which influences electronic properties and intermolecular interactions .
Properties
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIYYXNTJDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline typically involves the reaction of 4-methylsulfonyl aniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Modifications in Sulfonamide Derivatives
The biological and physicochemical properties of sulfonamides are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Observations:
- Ring Size and Heteroatoms: Pyrrolidine (5-membered) vs. piperidine/morpholine (6-membered) impacts lipophilicity and hydrogen-bonding capacity. Morpholine’s oxygen atom enhances polarity and solubility .
- Crystal Packing: Pyrrolidine-containing analogs exhibit stronger N–H···O hydrogen bonds compared to piperidine derivatives, influencing solid-state stability .
Physicochemical and Computational Insights
- DFT and Hirshfeld Analysis: For 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), DFT calculations showed excellent correlation with experimental UV spectra, suggesting predictable electronic behavior. Hirshfeld surfaces revealed dominant H-bonding (55.8%) and C–H···π interactions (8.2%) .
- Solubility Trends: Morpholine derivatives exhibit higher aqueous solubility due to oxygen’s polarity, whereas pyrrolidine/piperidine analogs are more lipophilic, favoring membrane permeability .
Biological Activity
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline is an organic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonyl group, and an aniline moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2O2S. Its structure allows for significant chemical reactivity, which is essential for its biological activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function, while the aniline moiety may participate in hydrogen bonding and π-π interactions, enhancing its bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonyl group may inhibit enzymatic functions by forming covalent bonds with active site residues.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10).
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 2.12 ± 0.15 | Inhibitory |
| B16-F10 | 1.88 ± 0.11 | Inhibitory |
The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential in oncology .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against antibiotic-resistant strains. The results indicated that the compound had a higher efficacy compared to conventional antibiotics, suggesting it could serve as a novel treatment option for resistant infections .
Study on Anticancer Properties
In another study focusing on its anticancer properties, researchers performed molecular docking simulations to understand the binding affinity of the compound with cyclin-dependent kinase 2 (CDK2). The simulations indicated a strong binding affinity, which correlated with the observed inhibitory activity against cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
